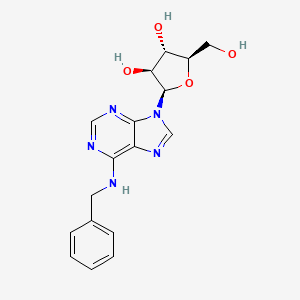
(S)-2-乙酰氨基-2-苯基乙酸
描述
(S)-2-Acetamido-2-phenylacetic acid, also known as S-AAPA, is a chiral amino acid derivative that is widely used in the synthesis of pharmaceuticals and other biologically active compounds. It is a versatile building block for many organic synthesis reactions, especially in the synthesis of peptides and peptidomimetics. S-AAPA has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
科学研究应用
环境修复中的高级氧化工艺
对相关化合物对乙酰氨基酚的研究突出了高级氧化工艺 (AOP) 在环境修复中的应用。AOP 已被用来降解水性介质中的对乙酰氨基酚,从而产生各种副产品。这一过程对于减轻药物化合物的环境影响至关重要,表明 (S)-2-乙酰氨基-2-苯基乙酸 在环境科学和污染控制中具有潜在的应用领域 (Qutob 等,2022)。
药效学特性和治疗潜力
另一种相关化合物醋氯芬酸的药效学特性和治疗潜力已经过研究,表明其具有抗炎和镇痛作用。这表明 (S)-2-乙酰氨基-2-苯基乙酸 在药物开发中可能有应用,特别是在治疗风湿病和疼痛管理方面,突出了了解其生化相互作用和治疗功效的重要性 (Brogden & Wiseman, 1996)。
环境毒理学和安全性
广泛使用的除草剂 2,4-二氯苯氧乙酸 (2,4-D) 的环境毒理学已得到广泛综述,提供了对农业中使用的化学化合物对生态和人类健康影响的见解。这项研究强调了评估 (S)-2-乙酰氨基-2-苯基乙酸 等化合物的安全性、毒理学和环境归宿的重要性,特别是那些引入农业环境的化合物 (Zuanazzi 等,2020)。
抗肿瘤特性和作用机制
对包括肽和氨基酸衍生物在内的抗肿瘤素的研究表明其具有抗肿瘤特性,表明 (S)-2-乙酰氨基-2-苯基乙酸 在肿瘤学中具有潜在的研究应用。这些化合物,包括苯乙酸衍生物,因其诱导细胞凋亡和抑制癌细胞生长的能力而受到研究,为探索相关化合物的抗癌潜力提供了基础 (Korman, 2014)。
神经和精神应用
N-乙酰半胱氨酸 (NAC) 是一种影响谷胱甘肽水平并调节各种神经递质系统化合物的化合物,已被探索其在精神病学中的治疗应用,包括治疗成瘾、强迫症和情绪障碍。这突出了 (S)-2-乙酰氨基-2-苯基乙酸 在开发新精神病治疗方法中的潜在研究领域,重点关注其生化特性和与神经递质系统的相互作用 (Dean, Giorlando, & Berk, 2011)。
属性
IUPAC Name |
(2S)-2-acetamido-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFZMMOLPIWQQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)
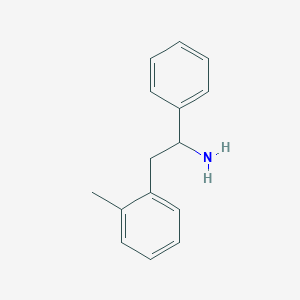
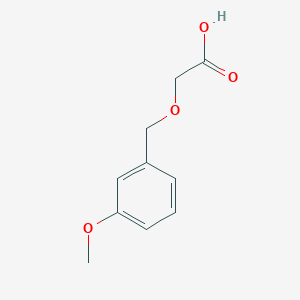
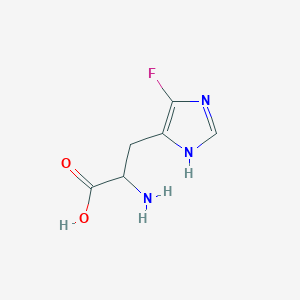
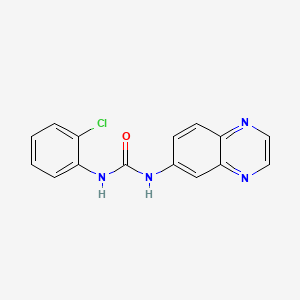
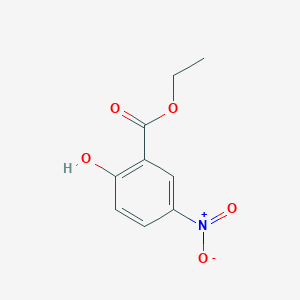

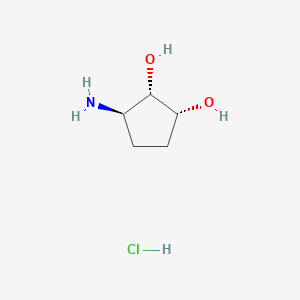
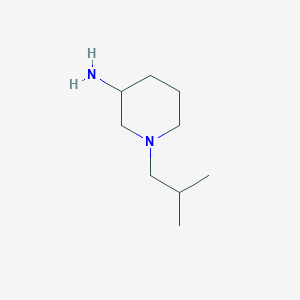
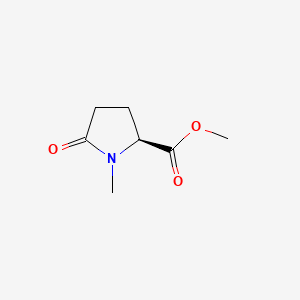
![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)
